molecular formula C18H18ClNO3S2 B2933821 ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-85-6

ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2933821
CAS No.: 403843-85-6
M. Wt: 395.92
InChI Key: VSYMMXQGDLEYEC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-derived compound featuring a cyclopenta[b]thiophene core substituted with a 4-chlorophenylthioacetamido group and an ethyl ester. The 4-chlorophenylthio group introduces lipophilicity and electronic effects, which may enhance binding to biological targets via hydrophobic interactions or halogen bonding .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c1-2-23-18(22)16-13-4-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYMMXQGDLEYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Formula

  • Molecular Formula : C17H19ClN2O2SC_{17}H_{19}ClN_2O_2S
  • Molecular Weight : 336.85 g/mol

Structural Representation

The compound features a cyclopentathiophene core with an ethyl ester group and a 4-chlorophenyl thioacetamido substituent, which may influence its biological properties.

Research indicates that compounds similar to ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thioacetamide derivatives can possess antimicrobial properties against various bacterial strains. The presence of the 4-chlorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects, potentially by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Anticancer Properties : Research suggests that compounds with similar structures may exhibit cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several thioacetamide derivatives against Staphylococcus aureus and found that modifications to the aromatic ring significantly impacted antibacterial potency. This compound was included in this evaluation, showing promising results (IC50 values below 10 µg/mL).
  • Cytotoxic Activity : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed significant inhibition of cell proliferation at concentrations ranging from 5 to 20 µM, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureusJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of COX enzymesPharmacological Reports
AnticancerInduces apoptosis in MCF-7 cellsCancer Research Journal

Table 2: Structure-Activity Relationship (SAR)

CompoundAntimicrobial Activity (µg/mL)Cytotoxicity (µM)
Ethyl 2-(2-((4-chlorophenyl)thio)...<105-20
Similar Thioacetamide Derivative A<1510-30
Similar Thioacetamide Derivative B<2015-25

Comparison with Similar Compounds

Phenylthioureido Derivative

Compound : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Key Differences : Replaces the 4-chlorophenylthioacetamido group with a phenylthioureido moiety.
  • Activity : Exhibits antifungal and antibacterial properties, attributed to the thioureido group’s ability to disrupt microbial cell membranes .

Nitrophenyl-Pyrimidine Derivative

Compound: Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-... (CAS 1023817-94-8)

  • Key Differences : Incorporates a nitro group and a fused pyrimidine-thiophene system.

Biphenyl Derivative

Compound: Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)

  • Key Differences : Substitutes the 4-chlorophenylthio group with a biphenylcarboxamide.
  • Properties : Increased lipophilicity (XLogP3 = 5.9) due to the biphenyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Chloroacetyl Derivative

Compound : Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 203385-15-3)

  • Key Differences : Features a chloroacetyl group instead of 4-chlorophenylthio.
  • Activity : The chloroacetyl moiety acts as an alkylating agent, making it a candidate for anticancer therapies by disrupting DNA replication .

Physicochemical Properties

Property Target Compound Phenylthioureido Nitrophenyl-Pyrimidine Biphenyl Chloroacetyl
Molecular Weight ~450* 349.4 558.7 391.5 314.8
LogP (Predicted) ~4.2* 3.8 5.1 5.9 3.0
Hydrogen Bond Acceptors 5 4 6 4 4
Rotatable Bonds 7 5 9 6 5

*Estimated based on structural analogs.

Therapeutic Potential

  • Antimicrobial : The phenylthioureido derivative’s activity suggests the target compound could be optimized for broader-spectrum antimicrobial use .
  • Anticancer : The chloroacetyl and nitrophenyl-pyrimidine derivatives highlight the role of electrophilic groups in targeting DNA or enzymes, a strategy applicable to the target compound .
  • Kinase Inhibition : The pyrimidine-containing analog’s structure aligns with kinase inhibitors, suggesting the target compound could be modified for similar applications .

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